(5S)-5-(3-Methylbutyl)oxolan-2-one
Description
(5S)-5-(3-Methylbutyl)oxolan-2-one (CAS: 3285-02-7) is a chiral lactone with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. Its structure consists of a five-membered oxolan-2-one (γ-lactone) ring substituted at the 5-position with a 3-methylbutyl group. The stereochemistry at the 5-position (S-configuration) influences its physicochemical properties and biological interactions . This compound is notable for its role in flavor and fragrance chemistry, particularly in contributing to fruity or herbal aromas due to its structural similarity to naturally occurring lactones .
Properties
CAS No. |
88133-85-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5S)-5-(3-methylbutyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)3-4-8-5-6-9(10)11-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
BZZQAGFVHHGMOL-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CC[C@H]1CCC(=O)O1 |
Canonical SMILES |
CC(C)CCC1CCC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(3-Methylbutyl)oxolan-2-one can be achieved through several methods. One common approach involves the lactonization of hydroxy acids. For instance, the hydroxy acid precursor can be synthesized through the aldol condensation of 3-methylbutanal with ethyl acetoacetate, followed by reduction and cyclization to form the lactone.
Industrial Production Methods
Industrial production of (5S)-5-(3-Methylbutyl)oxolan-2-one typically involves biotechnological processes. Microbial fermentation using specific strains of yeast or bacteria can produce this compound in significant quantities. The fermentation process is optimized for yield and purity, making it a cost-effective method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-(3-Methylbutyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces diols.
Substitution: Produces substituted lactones with various functional groups.
Scientific Research Applications
(5S)-5-(3-Methylbutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and reaction mechanisms.
Biology: Investigated for its role in plant and microbial metabolism.
Medicine: Explored for potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Widely used in the flavor and fragrance industry to impart a fruity aroma to products.
Mechanism of Action
The mechanism by which (5S)-5-(3-Methylbutyl)oxolan-2-one exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The oxolan-2-one (γ-lactone) scaffold is a common structural motif in natural and synthetic compounds. Below is a detailed comparison of (5S)-5-(3-Methylbutyl)oxolan-2-one with structurally related lactones, focusing on substituents, synthesis, applications, and research findings.
Table 1: Structural and Physicochemical Comparison
Key Differences and Research Findings
Substituent Effects on Volatility and Aroma :
- The 3-methylbutyl group in (5S)-5-(3-Methylbutyl)oxolan-2-one imparts higher hydrophobicity compared to the hydroxymethyl analog, making it less soluble in water but more volatile. This property enhances its utility as a flavoring agent in food and cosmetics .
- In contrast, (5S)-5-(Hydroxymethyl)oxolan-2-one contributes to tea aroma due to its polar hydroxymethyl group, which facilitates interactions with olfactory receptors .
Synthetic Routes :
- (5S)-5-(3-Methylbutyl)oxolan-2-one is synthesized via lactonization of 4-hydroxy acids or enzymatic resolution of racemic mixtures .
- Indole-substituted oxolan-2-ones (e.g., 5-(1H-Indol-3-yl)oxolan-2-one) are synthesized via DDQ-catalyzed oxidative lactonization of indole-3-butyric acids, yielding high-purity products (76–92% yields) .
The methoxy-methyl derivative (5-Methoxy-5-methyloxolan-2-one) is noted for its safety profile, with detailed GHS-compliant handling protocols .
Metabolic Relevance :
- Lactones like (4R,5S)-4-Methyl-5-[(2Z)-7-oxooct-2-en-1-yl]oxolan-2-one are identified in metabolic pathways, with exact mass spectrometry data (224.1273196) aiding in biomarker discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
